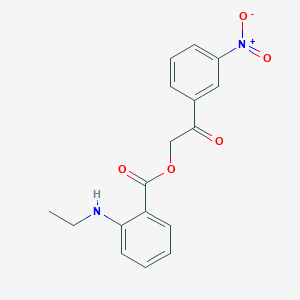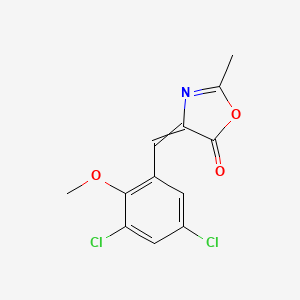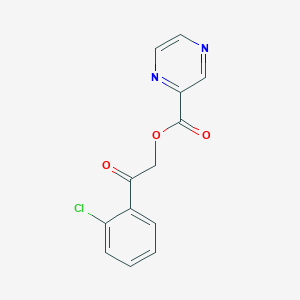
5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione, also known as DPH, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. DPH is a derivative of imidazolidinedione, which is a class of compounds that has been widely studied for their biological activities.
Applications De Recherche Scientifique
5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have herbicidal and insecticidal activities. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been found to activate the Nrf2-ARE pathway, which is a signaling pathway involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the proliferation and migration of cancer cells. In addition, this compound has been found to reduce the accumulation of amyloid-beta peptides in the brain, which are believed to play a role in the development of Alzheimer's disease. This compound has also been found to have herbicidal and insecticidal activities, which may be due to its effects on certain enzymes and signaling pathways in plants and insects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione in lab experiments is its versatility and potential for a wide range of applications. It can be easily synthesized and purified, and its purity and yield can be improved through various purification techniques. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. It is important to use appropriate safety measures and dosage levels when handling and administering this compound.
Orientations Futures
There are several future directions for the scientific research of 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione. One direction is the further investigation of its potential applications in medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the further investigation of its herbicidal and insecticidal activities, which may have implications for agriculture and pest control. Additionally, the synthesis of novel polymers and materials using this compound as a building block is an area that has potential for future research.
Méthodes De Synthèse
The synthesis of 5,5-dimethyl-3-(2-phenoxyethyl)-2,4-imidazolidinedione can be achieved through several methods, including the reaction of 2-phenoxyethylamine with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a suitable catalyst. Another method involves the reaction of 5,5-dimethyl-2,4-imidazolidinedione with 2-bromoethyl phenyl ether in the presence of a base. The purity and yield of this compound can be improved through purification techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
5,5-dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)11(16)15(12(17)14-13)8-9-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDQZMUABFXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)





![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)